molecular formula C14H8Cl2N2 B1679308 rg14620 CAS No. 136831-49-7

rg14620

货号: B1679308
CAS 编号: 136831-49-7
分子量: 275.1 g/mol
InChI 键: TYXIVBJQPBWBHO-UUILKARUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RG-14620, also known as Tyrphostin RG-14620, is a compound that functions as an inhibitor of the epidermal growth factor receptor (EGFR). It is a member of the tyrphostin family, which are synthetic compounds designed to inhibit protein tyrosine kinases. RG-14620 has been studied for its potential antiproliferative effects, particularly in the context of cancer research .

科学研究应用

RG-14620 具有广泛的科学研究应用,包括:

    化学: 用作研究蛋白酪氨酸激酶抑制的工具。

    生物学: 研究其对细胞增殖和凋亡的影响。

    医学: 由于其抑制 EGFR 的能力,已被探索为潜在的癌症治疗剂。

    工业: 用于开发新药和治疗策略

作用机制

RG-14620 通过抑制表皮生长因子受体 (EGFR) 激酶活性发挥作用。它与受体的 ATP 结合位点结合,阻止受体和下游信号蛋白上酪氨酸残基的磷酸化。 这种抑制会破坏参与细胞增殖和存活的信号通路,从而导致细胞生长减少和凋亡增加 .

准备方法

合成路线和反应条件

RG-14620 的合成涉及在碱存在下,3,5-二氯苯甲醛与 3-吡啶乙腈反应。 反应通常在温和条件下进行,产物通过重结晶纯化 .

工业生产方法

虽然 RG-14620 的具体工业生产方法没有得到广泛的记录,但总体方法涉及使用与实验室环境中相同的基本反应进行大规模合成。 该工艺针对产率和纯度进行了优化,通常涉及高级纯化技术,例如高效液相色谱 (HPLC) .

化学反应分析

反应类型

RG-14620 经历了几种类型的化学反应,包括:

常见试剂和条件

主要产品

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化会导致形成醌衍生物,而取代反应会导致形成各种取代的芳香族化合物 .

相似化合物的比较

类似化合物

独特性

RG-14620 在对 EGFR 的特定结合亲和力和抑制效力方面独树一帜。 与其他一些抑制剂不同,它已被证明具有高度的选择性,使其成为研究和潜在治疗应用中的宝贵工具 .

属性

IUPAC Name

(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXIVBJQPBWBHO-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=C/C2=CC(=CC(=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136831-49-7, 138989-57-8
Record name RG 14620
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-14620
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-14620
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42W2Q9ZPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrphostin RG 14620
Reactant of Route 2
Reactant of Route 2
Tyrphostin RG 14620
Reactant of Route 3
Reactant of Route 3
Tyrphostin RG 14620
Reactant of Route 4
Reactant of Route 4
Tyrphostin RG 14620
Reactant of Route 5
Reactant of Route 5
Tyrphostin RG 14620
Reactant of Route 6
Reactant of Route 6
Tyrphostin RG 14620
Customer
Q & A

Q1: How does Tyrphostin RG14620 interact with its target and what are the downstream effects?

A: Tyrphostin this compound primarily acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). [, ] By binding to the EGFR tyrosine kinase domain, it blocks the receptor's autophosphorylation, a crucial step in activating downstream signaling pathways responsible for cell growth and proliferation. [] This inhibition leads to reduced cell viability and induces apoptosis in cancer cells overexpressing EGFR. [, ]

Q2: What is the relationship between Tyrphostin this compound and the PI3K/AKT signaling pathway in endometrial cancer cells?

A: Research indicates that Tyrphostin this compound can suppress the PI3K/AKT signaling pathway, particularly when combined with the chemotherapeutic drug paclitaxel. [] This pathway is often overactive in cancer cells, contributing to chemoresistance. [] Combining this compound with paclitaxel significantly reduced PI3K/AKT pathway activation in endometrial cancer cell lines, suggesting a synergistic effect in combating chemoresistance. []

Q3: Can Tyrphostin this compound enhance the efficacy of other anticancer agents?

A: Studies show that combining Tyrphostin this compound with other anticancer agents, such as paclitaxel, rapamycin (an mTOR inhibitor), or other tyrosine kinase inhibitors, can enhance their efficacy. [, ] For instance, pre-treating endometrial cancer cells with low doses of this compound significantly increased paclitaxel's potency, leading to synergistic growth inhibition and increased apoptosis. [] This synergistic effect suggests that combination therapy involving this compound could be a promising strategy for treating certain cancers.

Q4: Has Tyrphostin this compound demonstrated any potential in reversing multidrug resistance in cancer cells?

A: Research suggests that Tyrphostin this compound might play a role in reversing multidrug resistance, particularly that mediated by the ABCG2 transporter protein. [] This transporter protein contributes to drug efflux, reducing the intracellular concentration of anticancer agents and leading to resistance. Further investigations are needed to fully understand the mechanisms and clinical implications of this potential benefit.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。